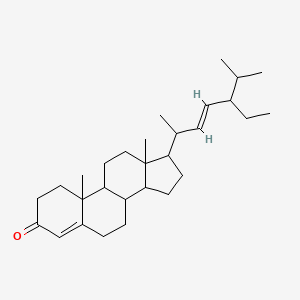
Stigmastadienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmastadienone, also known as stigmasta-4,22-dien-3-one, is a steroidal compound with the molecular formula C29H46O and a molecular weight of 410.67 g/mol . It is a naturally occurring compound found in various plant species, including Isodon rugosus . This compound has garnered significant attention due to its potential bioactive properties, including anti-inflammatory, anticholinesterase, and antidiabetic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stigmastadienone can be synthesized through various chemical reactions. One common method involves the ozonization of this compound to produce this compound 22:23 ozonide, followed by reductive cleavage . The reaction conditions typically involve the use of an ozonizing agent and a reducing agent under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from natural sources, such as plants. The compound is then purified using chromatographic techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Stigmastadienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other steroidal compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce different steroidal alcohols .
Applications De Recherche Scientifique
Stigmastadienone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Medicine: this compound has shown promise as an anti-inflammatory and antidiabetic agent.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of stigmastadienone involves its interaction with various molecular targets and pathways. For instance, it inhibits cyclooxygenase 2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway . The compound also exhibits antioxidant properties by scavenging free radicals such as DPPH and ABTS . These interactions contribute to its anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
Stigmastadienone is structurally similar to other steroidal compounds, such as:
- Stigmasta-4,25-dien-3-one
- Sitostenone
- Stigmasta-4,22,25-trien-3-one
- Stigmasta-4,22-dien-3-one
- Stigmasterol
- Beta-Sitosterol
- Sitosteryl palmitate
- Stigmasta-5,8-dien-3-ol
- Alpha-Spinasterol
- Alpha-Spinasterol acetate
- Alpha-Spinasterone
Uniqueness: What sets this compound apart is its potent inhibitory activity against COX-2 and 5-LOX, making it a promising candidate for anti-inflammatory and analgesic applications . Additionally, its ability to inhibit acetylcholinesterase and butyrylcholinesterase highlights its potential in treating neurodegenerative diseases .
Propriétés
Formule moléculaire |
C29H46O |
|---|---|
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+ |
Clé InChI |
MKGZDUKUQPPHFM-CMDGGOBGSA-N |
SMILES isomérique |
CCC(/C=C/C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
SMILES canonique |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


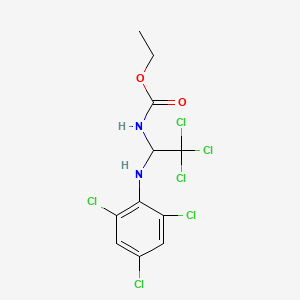

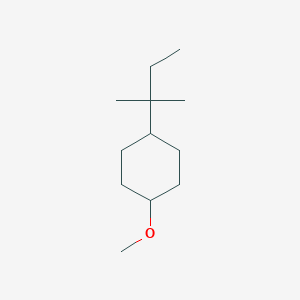
![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)

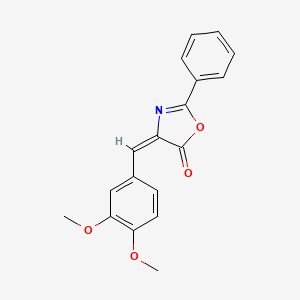
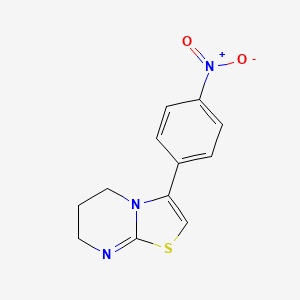
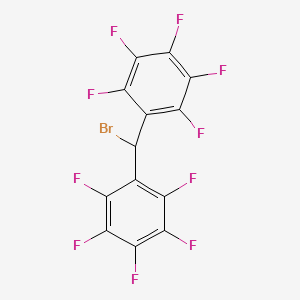
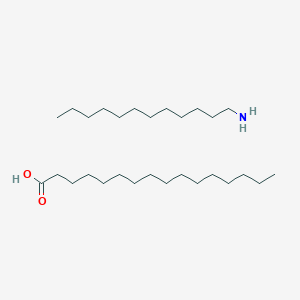

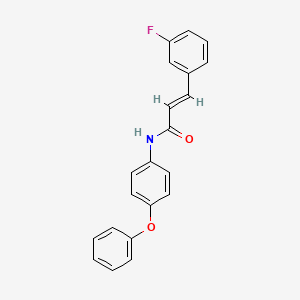


![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
